4-(Pyrrolidin-1-yl)benzoyl chloride
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Overview
Description
4-(Pyrrolidin-1-yl)benzoyl chloride is an organic compound that features a benzoyl chloride group attached to a pyrrolidine ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity. The presence of both the benzoyl chloride and pyrrolidine moieties makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-yl)benzoyl chloride typically involves the reaction of 4-(Pyrrolidin-1-yl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The general reaction scheme is as follows:
4-(Pyrrolidin-1-yl)benzoic acid+SOCl2→4-(Pyrrolidin-1-yl)benzoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-1-yl)benzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted benzoyl derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-(Pyrrolidin-1-yl)benzoic acid.
Amidation: Reaction with amines results in the formation of amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Hydrolysis: This reaction can be carried out under acidic or basic conditions.
Amidation: The reaction with amines is often facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).
Major Products
Nucleophilic Substitution: Substituted benzoyl derivatives.
Hydrolysis: 4-(Pyrrolidin-1-yl)benzoic acid.
Amidation: Amides of 4-(Pyrrolidin-1-yl)benzoic acid.
Scientific Research Applications
4-(Pyrrolidin-1-yl)benzoyl chloride is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the modification of biomolecules for studying protein-ligand interactions.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-yl)benzoyl chloride primarily involves its reactivity as an acylating agent. The benzoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate.
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyrrolidin-1-yl)benzonitrile
- 4-(Pyrrolidin-1-yl)benzaldehyde
- 4-(Pyrrolidin-1-yl)benzoic acid
Uniqueness
4-(Pyrrolidin-1-yl)benzoyl chloride is unique due to the presence of the benzoyl chloride group, which imparts high reactivity towards nucleophiles. This makes it a valuable intermediate in organic synthesis, distinguishing it from other similar compounds that may lack this reactive functional group.
Properties
CAS No. |
679809-11-1 |
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Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
4-pyrrolidin-1-ylbenzoyl chloride |
InChI |
InChI=1S/C11H12ClNO/c12-11(14)9-3-5-10(6-4-9)13-7-1-2-8-13/h3-6H,1-2,7-8H2 |
InChI Key |
SUSRTAJMCHLIMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
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